molecular formula C8H16N2O3 B13564016 1-Methoxycyclobutane-1-carboximidamide,aceticacid

1-Methoxycyclobutane-1-carboximidamide,aceticacid

Cat. No.: B13564016
M. Wt: 188.22 g/mol
InChI Key: BCAWQADZYYIKJZ-UHFFFAOYSA-N
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Description

1-Methoxycyclobutane-1-carboximidamide, acetic acid is a chemical compound with the CAS number 2758005-07-9. This compound is known for its unique structure and properties, making it suitable for various applications in scientific research and industry.

Chemical Reactions Analysis

1-Methoxycyclobutane-1-carboximidamide, acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions, as well as the major products formed, are not explicitly detailed in the available sources.

Scientific Research Applications

1-Methoxycyclobutane-1-carboximidamide, acetic acid has several scientific research applications. Its unique structure and properties make it suitable for use in drug development, organic synthesis, and catalysis. This compound is explored for its potential to unlock new possibilities in these fields.

Mechanism of Action

The mechanism by which 1-Methoxycyclobutane-1-carboximidamide, acetic acid exerts its effects, including its molecular targets and pathways involved, is not explicitly detailed in the available sources.

Comparison with Similar Compounds

Conclusion

1-Methoxycyclobutane-1-carboximidamide, acetic acid is a compound with unique properties and potential applications in various scientific fields. While detailed information on its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds is limited, its potential in drug development, organic synthesis, and catalysis makes it a compound of interest for further research.

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

acetic acid;1-methoxycyclobutane-1-carboximidamide

InChI

InChI=1S/C6H12N2O.C2H4O2/c1-9-6(5(7)8)3-2-4-6;1-2(3)4/h2-4H2,1H3,(H3,7,8);1H3,(H,3,4)

InChI Key

BCAWQADZYYIKJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1(CCC1)C(=N)N

Origin of Product

United States

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